molecular formula C22H28N2O14 B8102966 Anatabine (dicitrate)

Anatabine (dicitrate)

Cat. No.: B8102966
M. Wt: 544.5 g/mol
InChI Key: CGVRSINYLOUBAU-XRIOVQLTSA-N
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Description

Anatabine (dicitrate) is a minor alkaloid found in plants of the Solanaceae family, including tobacco, peppers, tomatoes, and eggplants. It has garnered significant interest due to its anti-inflammatory properties and potential therapeutic applications in various diseases, including neurodegenerative disorders and inflammatory bowel diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anatabine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of 3-(2-pyridyl)propanal with ammonia, followed by cyclization to form the anatabine structure. The dicitrate form is obtained by reacting anatabine with citric acid under controlled conditions .

Industrial Production Methods: Industrial production of anatabine (dicitrate) typically involves large-scale extraction from tobacco plants, followed by purification and conversion to the dicitrate form. The process includes solvent extraction, chromatography, and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Anatabine (dicitrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Anatabine (dicitrate) exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Anatabine (dicitrate) is often compared with other alkaloids, such as nicotine and anabasine, due to its structural similarity and biological effects:

    Nicotine: Both anatabine and nicotine are found in tobacco and act on nicotinic acetylcholine receptors. anatabine has a more pronounced anti-inflammatory effect and lower toxicity.

    Anabasine: Similar to anatabine, anabasine is a minor tobacco alkaloid with anti-inflammatory properties. .

References

Biological Activity

Anatabine dicitrate, a tobacco alkaloid, has garnered attention for its potential therapeutic applications due to its biological activity, particularly in the context of neuroinflammation and chronic inflammatory diseases. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Anatabine Dicitrate

  • Chemical Structure : Anatabine is a minor alkaloid found in the Solanaceae family, which includes tobacco and eggplant. It is structurally similar to nicotine.
  • Molecular Weight : 544.46 g/mol.
  • Mechanism of Action : Anatabine functions primarily as an agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, both critical in inflammatory responses .

Anti-inflammatory Effects

Anatabine exhibits significant anti-inflammatory properties across various models:

  • In Vitro Studies :
    • Anatabine treatment in SH-SY5Y cells led to a dose-dependent inhibition of BACE-1 mRNA levels induced by TNF-α, demonstrating its ability to modulate amyloid precursor protein processing .
    • It also inhibited pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in human blood mononuclear cells exposed to lipopolysaccharide (LPS) .
  • In Vivo Studies :
    • In rodent models, anatabine administration reduced carrageenan-induced paw edema and modulated cytokine levels post-LPS challenge .
    • Notably, a study reported that chronic oral treatment with anatabine in a transgenic mouse model of Alzheimer's disease resulted in decreased brain levels of TNF-α and IL-6 .

Table 1: Summary of Biological Activities

StudyModelDosageKey Findings
SH-SY5Y Cells600 μg/mLInhibition of p65 NF-κB phosphorylation; reduced BACE-1 levels.
Rodent Model1-5 mg/kgDose-dependent reduction in inflammatory cytokines; improved neurological outcomes in multiple sclerosis model.
Various Cell TypesConcentration-dependentActivation of NRF2 pathway; inhibition of MAPK signaling.
Transgenic MiceChronic oral treatmentReduced pro-inflammatory cytokines in brain; improved outcomes post-injury.

Anatabine's biological activity is mediated through several pathways:

  • NF-κB Inhibition : Anatabine prevents the phosphorylation and activation of NF-κB, which is crucial for the expression of various pro-inflammatory genes .
  • STAT3 Pathway Modulation : It inhibits STAT3 phosphorylation, thereby reducing the expression of inflammatory mediators .
  • NRF2 Activation : Recent studies suggest that anatabine activates NRF2, a transcription factor that regulates antioxidant responses and cellular stress responses .

Case Studies and Clinical Implications

Anatabine was marketed from 2011 to 2014 as a dietary supplement under the name Anatabloc for its purported anti-inflammatory effects. Clinical observations during this period indicated potential benefits for conditions such as rosacea and chronic joint pain disorders . However, further development has been limited, necessitating more comprehensive clinical trials to establish its efficacy and safety profiles.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2C6H8O7/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,6,8,10,12H,5,7H2;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVRSINYLOUBAU-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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